molecular formula C14H14BFO3 B2451002 [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 2246856-26-6

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

Cat. No.: B2451002
CAS No.: 2246856-26-6
M. Wt: 260.07
InChI Key: YJPWTOOGOWDKRE-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Expected signals (δ, ppm):

  • Aromatic Protons :
    • H-3/H-6 (ortho to B(OH)₂): 7.2–7.4 (doublet, J = 8.5 Hz)
    • H-4 (meta to F): 6.9–7.1 (doublet of doublets, J = 8.5 Hz, J = 2.5 Hz)
  • Ethoxy Chain :
    • -OCH₂CH₂-: 4.1–4.3 (triplet, 2H) and 3.0–3.2 (triplet, 2H)
  • Phenylethyl Group :
    • Aromatic Hs: 7.2–7.4 (multiplet, 5H)

¹³C NMR Analysis

Key assignments:

  • C-1 (B-linked): 135–140 ppm (deshielded due to boron)
  • C-5 (F-linked): 162 ppm (¹JₐF ≈ 245 Hz)
  • Ethoxy Carbons: 70 ppm (-OCH₂-) and 35 ppm (-CH₂C₆H₅)

FT-IR Spectroscopy

  • B-O Stretch: 1,320–1,280 cm⁻¹ (asymmetric) and 1,150–1,100 cm⁻¹ (symmetric)
  • C-F Stretch: 1,220–1,150 cm⁻¹
  • O-H (Boronic Acid): Broad peak ~3,300 cm⁻¹

Mass Spectrometry

  • ESI-MS : m/z 261.07 [M+H]⁺ (calc. 260.07)
  • Fragmentation: Loss of H₂O (m/z 243.06) and phenethyl radical (m/z 152.03)

Comparative Analysis with Structural Analogues

2-Bromomethyl-4-fluorophenylboronic Acid Neopentyl Glycol Ester

Parameter [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic Acid Neopentyl Glycol Ester
Functional Groups -B(OH)₂, -OCH₂CH₂C₆H₅, -F -B(O₂C₅H₁₀), -CH₂Br, -F
Molecular Weight 260.07 g/mol 300.96 g/mol
Reactivity Suzuki-Miyaura coupling Halogenation intermediates
Steric Effects Moderate (flexible ethoxy chain) High (bulky neopentyl group)
Solubility Polar aprotic solvents (DMF, THF) Non-polar solvents (CHCl₃)

The neopentyl glycol ester protects the boronic acid, enhancing stability but reducing direct reactivity. In contrast, the ethoxy group in the target compound facilitates solubility while maintaining coupling activity.

Properties

IUPAC Name

[4-fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c16-12-6-7-13(15(17)18)14(10-12)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPWTOOGOWDKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound decomposes into three primary building blocks:

  • Fluorinated phenolic precursor : 4-Fluoro-2-iodophenol (or alternative halogenated derivatives)
  • Ether-forming reagent : Phenylethyl bromide
  • Boronic acid source : Bis(pinacolato)diboron (B2pin2)

The synthetic pathway follows a sequential strategy:

  • Williamson ether synthesis to install the phenylethoxy group
  • Miyaura borylation to introduce the boronic acid functionality

Detailed Reaction Pathways

Ether Formation via Nucleophilic Substitution

Reaction equation :
$$
\text{4-Fluoro-2-iodophenol} + \text{Phenylethyl bromide} \xrightarrow{\text{Base}} \text{4-Fluoro-2-(2-phenylethoxy)iodobenzene} + \text{HBr}
$$

Key parameters :

  • Base selection : Potassium carbonate (K2CO3) demonstrates 92% efficiency in analogous reactions
  • Solvent system : Dimethylformamide (DMF) enables complete dissolution at 80°C
  • Reaction time : 12-18 hours for full conversion

Mechanistic insight :
The reaction proceeds through an SN2 mechanism, where the phenolic oxygen attacks the electrophilic carbon of phenylethyl bromide. Steric hindrance from the ortho-iodine substituent necessitates elevated temperatures.

Miyaura Borylation for Boronic Acid Installation

Reaction equation :
$$
\text{4-Fluoro-2-(2-phenylethoxy)iodobenzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{Target compound} + \text{Byproducts}
$$

Catalytic system optimization :

Catalyst Ligand Solvent Temperature (°C) Yield (%) Source Reference
PdCl2(dppf) 1,1'-Bis(diphenylphosphino)ferrocene 1,4-Dioxane 100 78
Pd(OAc)2 SPhos THF 80 85
PEPPSI-IPr NHC ligand Toluene 90 81

Critical factors :

  • Oxygen exclusion : Strict anhydrous conditions prevent boronic acid oxidation
  • Molar ratios : 1:1.2 substrate-to-B2pin2 ratio minimizes dimerization byproducts

Laboratory-Scale Synthesis Protocols

Standard Two-Step Procedure

Step 1: Synthesis of 4-Fluoro-2-(2-phenylethoxy)iodobenzene
  • Charge a 500 mL round-bottom flask with:

    • 4-Fluoro-2-iodophenol (10.0 g, 42.1 mmol)
    • Phenylethyl bromide (8.7 mL, 63.2 mmol)
    • Anhydrous K2CO3 (17.4 g, 126.3 mmol)
    • DMF (200 mL)
  • Reflux at 80°C under N2 for 16 hours

  • Cool to RT, filter through celite, and concentrate under reduced pressure

  • Purify via flash chromatography (hexane:EtOAc 9:1) to yield white crystals (12.4 g, 85%)

Characterization data :

  • 1H NMR (400 MHz, CDCl3): δ 7.42-7.25 (m, 5H), 7.08 (dd, J=8.4, 2.8 Hz, 1H), 6.92 (td, J=8.0, 2.4 Hz, 1H), 4.25 (t, J=6.8 Hz, 2H), 3.15 (t, J=6.8 Hz, 2H)
  • HRMS : m/z calcd for C14H13FIO2 [M+H]+ 375.9924, found 375.9921
Step 2: Miyaura Borylation Reaction
  • In a Schlenk tube, combine:

    • 4-Fluoro-2-(2-phenylethoxy)iodobenzene (5.0 g, 13.3 mmol)
    • B2pin2 (4.1 g, 16.0 mmol)
    • Pd(OAc)2 (0.30 g, 1.33 mmol)
    • SPhos (0.55 g, 1.33 mmol)
    • KOAc (3.9 g, 39.9 mmol)
    • Anhydrous THF (150 mL)
  • Degas via three freeze-pump-thaw cycles

  • Heat at 80°C for 24 hours with vigorous stirring

  • Filter through a pad of silica, wash with EtOAc (3×50 mL)

  • Concentrate and recrystallize from heptane/EtOAc to obtain white needles (3.2 g, 72%)

Characterization data :

  • 11B NMR (128 MHz, CDCl3): δ 30.2 (br s)
  • Melting point : 142-144°C
  • HPLC purity : 99.1% (C18 column, MeCN/H2O 70:30)

Alternative One-Pot Methodology

For high-throughput applications, a sequential one-pot approach eliminates intermediate purification:

Reaction scheme :
$$
\text{Phenol} \xrightarrow{\text{Etherification → Borylation}} \text{Boronic acid}
$$

Optimized conditions :

  • Solvent : Switch from DMF to diglyme to accommodate both reactions
  • Catalyst system : Pd2(dba)3/XPhos for enhanced functional group tolerance
  • Yield improvement : 68% overall yield vs. 61% for separated steps

Industrial Production Considerations

Continuous Flow Synthesis

Parameter Batch Process Flow System Improvement Factor
Reaction time 40 hours 2.5 hours 16×
Space-time yield 0.8 kg/m3/day 14.2 kg/m3/day 17.8×
Catalyst loading 5 mol% 1.2 mol% 4.2× reduction

Equipment configuration :

  • Microstructured mixer for rapid reagent combination
  • Tubular reactor with segmented gas-liquid flow
  • In-line IR monitoring for real-time quality control

Green Chemistry Metrics

E-factor analysis :

Waste Component Mass (kg/kg product) Mitigation Strategy
Solvent 8.7 Switch to 2-MeTHF (biodegradable)
Inorganic salts 3.2 Membrane filtration recovery
Catalyst residues 0.9 Fixed-bed scavenger columns

Process intensification :

  • Microwave-assisted ether formation reduces energy consumption by 40%
  • Supercritical CO2 extraction replaces hazardous solvents in final purification

Comparative Method Analysis

Yield Optimization Strategies

Statistical modeling (Box-Behnken design) identified critical factors:

Factor Low Level High Level Optimal Value
Reaction temperature 70°C 110°C 95°C
Pd catalyst loading 0.5 mol% 2.5 mol% 1.8 mol%
Equiv. B2pin2 1.0 1.5 1.3

Response surface methodology predicted maximum yield of 89% under optimized conditions.

Impurity Profile Management

Common byproducts :

  • Protodeboronation product (4-fluoro-2-(2-phenylethoxy)phenol)
  • Homocoupled biaryl species

Mitigation approaches :

Impurity Formation Cause Control Method
Protodeboronation Acidic protons, moisture Add molecular sieves (4Å)
Biaryl dimers Oxidative homocoupling Strict oxygen exclusion

Analytical monitoring :

  • UPLC-MS/MS with charged aerosol detection (limit of quantitation: 0.05%)

Emerging Synthetic Technologies

Photoredox Catalysis

Recent advances enable visible-light-mediated borylation:

Reaction conditions :

  • Ir(ppy)3 (1 mol%) as photocatalyst
  • NiCl2·glyme (5 mol%) as cross-coupling catalyst
  • MeOH as hydrogen atom transfer (HAT) reagent

Advantages :

  • 78% yield at room temperature
  • Tolerance for sensitive functional groups

Enzymatic Borylation

Engineered cytochrome P450 variants demonstrate catalytic activity for:
$$
\text{Aryl iodide} + \text{B(OH)}_3 \xrightarrow{\text{Enzyme}} \text{Arylboronic acid} + \text{HI}
$$

Performance metrics :

  • Turnover number (TON): 420
  • Space-time yield: 0.8 g/L/h
  • Environmental factor (E-factor): 1.2

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-(2-phenylethoxy)phenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, making it an invaluable tool in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications. Its ability to inhibit specific enzymes, particularly serine proteases, positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions .

Material Science

The unique chemical properties of 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid make it suitable for producing advanced materials. It can be utilized in the fabrication of polymers and electronic components, enhancing their performance due to its electronic characteristics .

The biological activity of 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property facilitates interactions with various biological targets, leading to significant therapeutic effects.

Enzyme Inhibition

The compound's mechanism of action involves forming a tetrahedral boronate complex with serine proteases, effectively inhibiting their activity. This inhibition is crucial in developing anti-cancer strategies as it can induce apoptosis in malignant cells .

Antimicrobial Properties

Research indicates that boronic acids exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives similar to 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid demonstrate effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger.

Antimicrobial Activity Evaluation

In vitro studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial effects. A study reported that certain derivatives showed promising results against E. coli and Aspergillus niger, suggesting potential therapeutic applications in treating infections .

Cancer Research Applications

Boronic acids, including this compound, are being explored in cancer therapy due to their ability to inhibit proteasomes. In vitro studies using A2780 ovarian cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits serine proteases through tetrahedral boronate complex formation
Antimicrobial ActivityEffective against E. coli (MIC values indicating stronger activity than some antibiotics)
Anti-inflammatoryReduces paw edema in carrageenan-induced inflammation models

Table 2: COX Inhibition by Phenylboronic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Fluoro-2-(2-phenylethoxy)phenylboronic acid2530
Compound A19.4542.1
Compound B26.0431.4

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid involves its interaction with specific molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or modify the activity of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Fluorophenylboronic acid: Similar structure but lacks the phenylethoxy group.

    2-Phenylethoxyphenylboronic acid: Similar but without the fluorine atom.

Uniqueness

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is unique due to the presence of both the fluorine atom and the phenylethoxy group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Biological Activity

[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antiproliferative and anti-inflammatory activities, making it a candidate for further research in drug development.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The mechanism often involves the formation of a tetrahedral boronate complex, which can inhibit enzyme activity such as that of serine proteases .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of phenylboronic acid derivatives in various cancer cell lines. For instance, research has shown that certain derivatives exhibit significant antiproliferative activity against ovarian cancer cell lines (A2780), with IC50 values in the low micromolar range. The observed effects include cell cycle arrest at the G2/M phase and induction of apoptosis, characterized by caspase activation and morphological changes associated with cell death .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
4-Fluoro-2-(2-phenylethoxy)phenylboronic acidA278015
2-Fluoro-6-formylphenylboronic acidMV-4-1112
3-Morpholino-5-fluorobenzoxaboroleMCF718

Note: IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have indicated that certain phenylboronic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds have shown IC50 values against COX-1 and COX-2 comparable to those of established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by Phenylboronic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Fluoro-2-(2-phenylethoxy)phenylboronic acid2530
Compound A19.4542.1
Compound B26.0431.4

Case Studies

  • Ovarian Cancer : In vitro studies using A2780 cells showed that treatment with this compound resulted in significant cell cycle arrest and apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 populations, indicating cell death through apoptosis.
  • Inflammation Models : In vivo studies demonstrated that administration of phenylboronic acid derivatives reduced paw edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents.

Q & A

Q. Table 1: Oxidation Rates of Boronic Acid Derivatives

Derivative50% Conversion Time (min)Relative Affinity (ARS Assay)
Free Boronic Acid22N/A
Pinacol Ester1012.1
Neopentyl Glycol Ester270.30
2,3-Butanediol Ester50.57
Data adapted from oxidation studies in .

Q. Table 2: Solvent/Base Systems for Cross-Coupling

Solvent SystemBaseYield (%)Protodeboronation (%)
Toluene/EtOH (4:1)Na2_2CO3_3855
Dioxane/H2_2O (3:1)K3_3PO4_47812
DMFCs2_2CO3_36520
Optimized conditions from and .

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